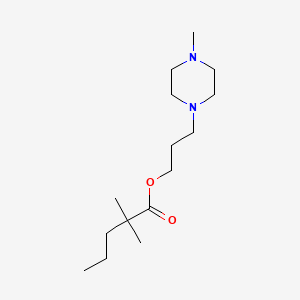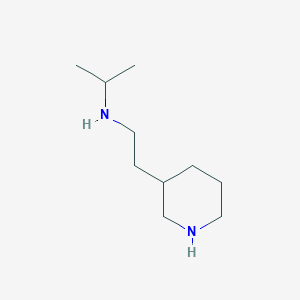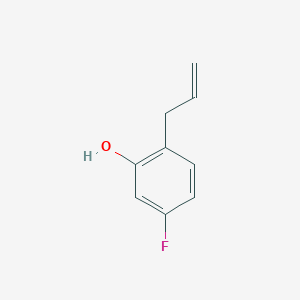![molecular formula C8H13Cl3NO2P B13961552 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine CAS No. 6651-08-7](/img/structure/B13961552.png)
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Materials: The synthesis may start with commercially available precursors such as 2-chloroethylamine, chloromethylphosphonic dichloride, and propargyl alcohol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions could occur at the chloroethyl or chloromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could result in the replacement of chlorine atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving phosphorylation or alkylation reactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Alkylation: The compound might alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Phosphorylation: It could act as a phosphorylating agent, transferring a phosphoryl group to target molecules.
Pathways Involved: The specific pathways would depend on the biological context and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloroethylamine: A simpler compound with similar alkylating properties.
Chloromethylphosphonic dichloride: A related phosphorylating agent.
Propargyl alcohol: A precursor used in the synthesis of the target compound.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is unique due to the combination of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
6651-08-7 |
|---|---|
Molekularformel |
C8H13Cl3NO2P |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C8H13Cl3NO2P/c1-2-7-14-15(13,8-11)12(5-3-9)6-4-10/h1H,3-8H2 |
InChI-Schlüssel |
ZNKHVACNZRZXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOP(=O)(CCl)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


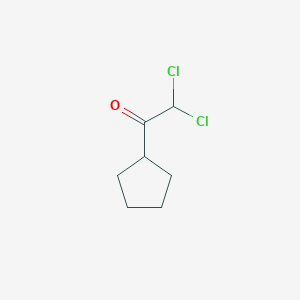
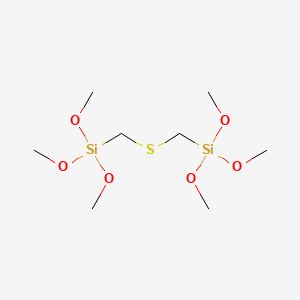
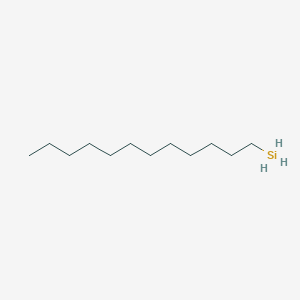
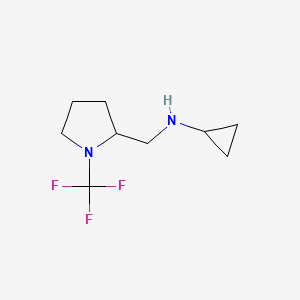
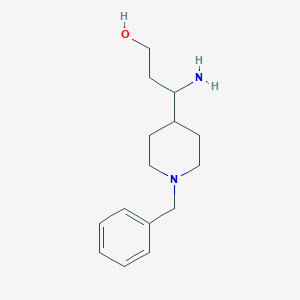
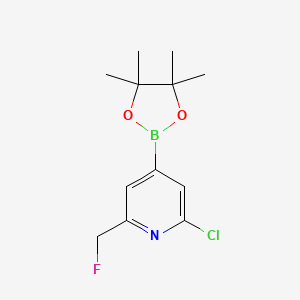

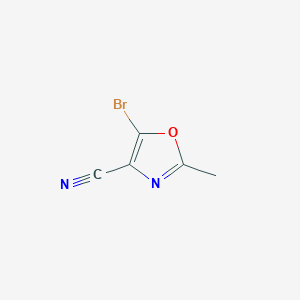
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)

![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
